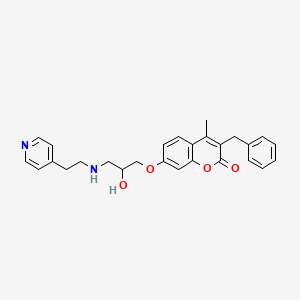
Ebov/marv-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebov/marv-IN-2 is a compound known for its inhibitory effects on both Ebola virus (EBOV) and Marburg virus (MARV). These viruses are members of the Filoviridae family and are responsible for causing severe hemorrhagic fevers in humans and non-human primates. This compound has shown promising results in inhibiting the replication of these viruses, making it a potential candidate for therapeutic development .
Méthodes De Préparation
The synthesis of Ebov/marv-IN-2 involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates. The industrial production of this compound requires optimization of these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Ebov/marv-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Ebov/marv-IN-2 has a wide range of scientific research applications, particularly in the fields of virology, immunology, and drug development. In virology, it is used to study the mechanisms of viral entry and replication, as well as to screen for potential antiviral agents. In immunology, this compound is used to investigate the immune response to viral infections and to develop vaccines. In drug development, the compound serves as a lead compound for the design and synthesis of new antiviral drugs .
Mécanisme D'action
The mechanism of action of Ebov/marv-IN-2 involves the inhibition of viral replication by targeting specific viral proteins. For Ebola virus, the compound binds to the internal fusion loop region of the glycoprotein, preventing the virus from entering host cells. For Marburg virus, this compound targets the HR2 domain of the glycoprotein, inhibiting viral entry. Additionally, the compound may increase drug exposure in the lysosome, further enhancing its antiviral effects .
Comparaison Avec Des Composés Similaires
Ebov/marv-IN-2 is unique in its ability to inhibit both Ebola virus and Marburg virus. Similar compounds include toremifene, imipramine, paroxetine, bepridil, dibucaine, orphenadrine, benztropine, and fluoxetine. These compounds also act as entry inhibitors for filoviruses but may have different mechanisms of action and varying degrees of efficacy .
Propriétés
Formule moléculaire |
C27H28N2O4 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
3-benzyl-7-[2-hydroxy-3-(2-pyridin-4-ylethylamino)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C27H28N2O4/c1-19-24-8-7-23(32-18-22(30)17-29-14-11-20-9-12-28-13-10-20)16-26(24)33-27(31)25(19)15-21-5-3-2-4-6-21/h2-10,12-13,16,22,29-30H,11,14-15,17-18H2,1H3 |
Clé InChI |
ZMGUBMQKEWGQGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CC=NC=C3)O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


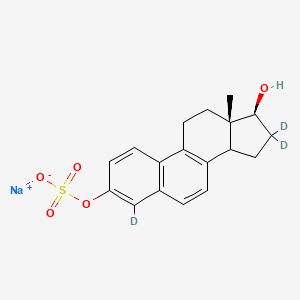
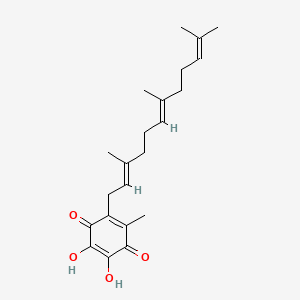
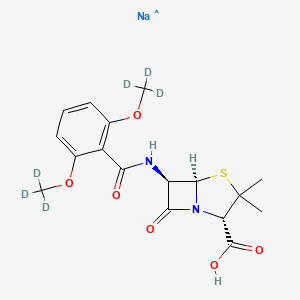
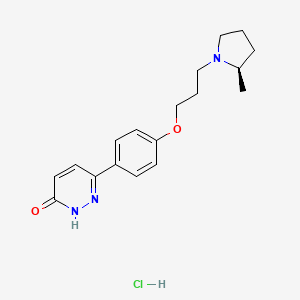

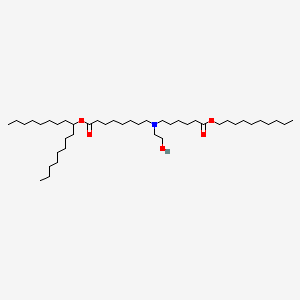
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

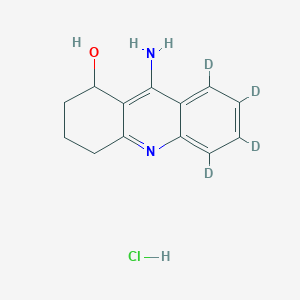
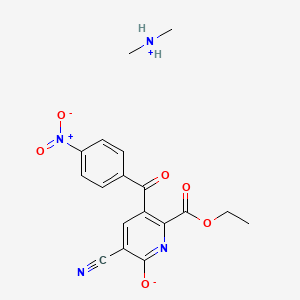
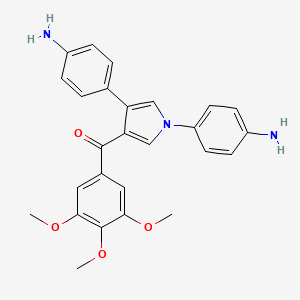
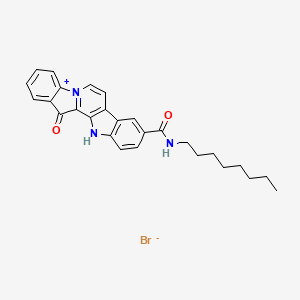
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

